![molecular formula C13H15N3O5 B2855180 methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1005304-82-4](/img/structure/B2855180.png)
methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound characterized by its pyrido[2,3-d]pyrimidine core. The structure is complex, combining ethoxy and methyl ester functionalities, making it a unique scaffold for a wide array of scientific explorations.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. One typical method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent alkylation and esterification steps, under carefully controlled temperatures and pH, yield the final product. Key reagents include:
Ethyl acetoacetate
Urea
Alkylating agents
Acids and bases for pH control
Industrial Production Methods
On an industrial scale, the process is optimized for higher yield and efficiency. Utilizing continuous flow reactors and automated systems ensures consistent quality. Solvent recovery and waste minimization are critical components, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes oxidation reactions typically with strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation methods or by using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Sodium hydride, various alkyl halides.
Major Products
Oxidation yields carboxylic acid derivatives.
Reduction often produces corresponding alcohols.
Substitution can lead to a variety of alkylated or acylated products.
科学的研究の応用
Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has found applications across multiple fields:
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for anti-cancer properties due to its ability to interact with DNA synthesis pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用機序
The compound exerts its effects by interacting with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. This interaction disrupts normal cellular processes, offering potential therapeutic benefits in cancer treatment.
類似化合物との比較
Comparing methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate with similar compounds:
Similar Compounds: Methyl 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate, Ethyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate.
Uniqueness: The combination of ethoxy and methyl ester functionalities in this compound provides unique reactivity and biological activity not seen in its analogs. This uniqueness often translates to higher specificity in its applications.
So, there you have it—a deep dive into the world of this compound, touching on its synthesis, reactions, applications, and more. Anything else you'd like to explore about this fascinating compound?
特性
IUPAC Name |
methyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-4-21-8-5-6-14-11-10(8)12(18)16(7-9(17)20-3)13(19)15(11)2/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVBTKKNIYUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2855101.png)
![3,6-dichloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2855102.png)
![(2S)-3-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID](/img/structure/B2855103.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
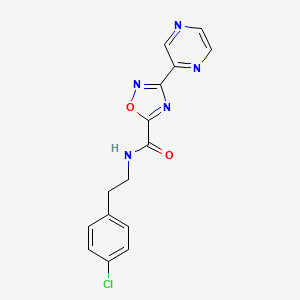
![5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855110.png)
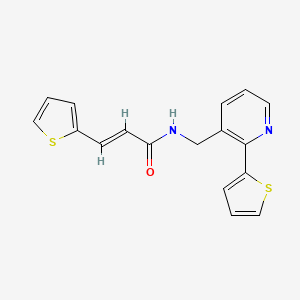
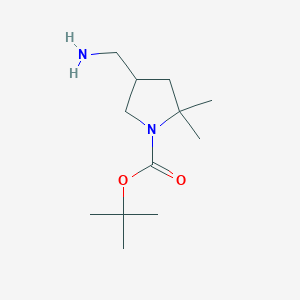
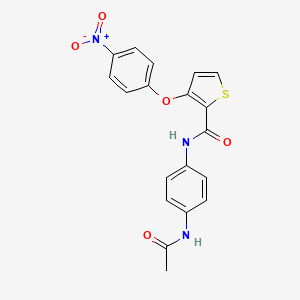
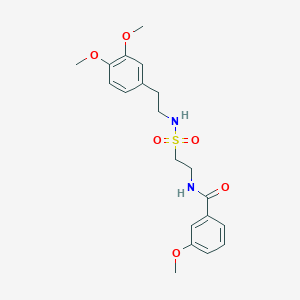
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide](/img/structure/B2855118.png)
